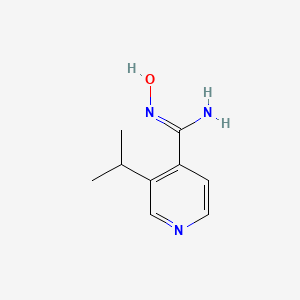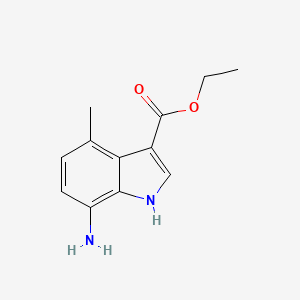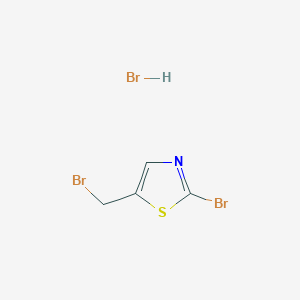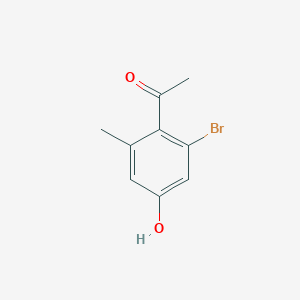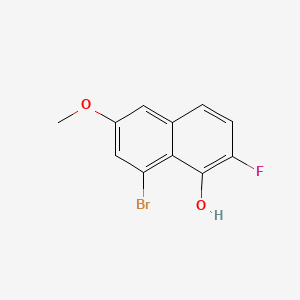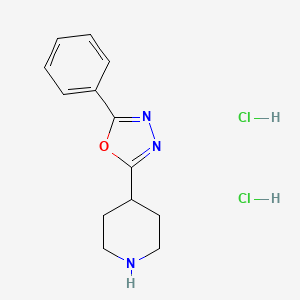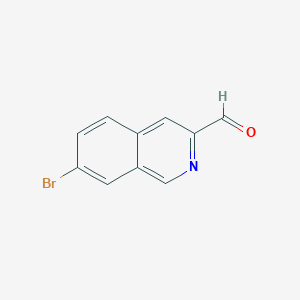
7-Bromoisoquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromoisoquinoline-3-carbaldehyde: is a chemical compound with the molecular formula C10H6BrNO and a molecular weight of 236.06 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and an aldehyde group at the 3rd position makes this compound unique and valuable in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisoquinoline-3-carbaldehyde can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives followed by formylation. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. The formylation step can be carried out using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions:
Oxidation: 7-Bromoisoquinoline-3-carbaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 7-bromoisoquinoline-3-carboxylic acid.
Reduction: Formation of 7-bromoisoquinoline-3-methanol.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 7-Bromoisoquinoline-3-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of complex molecular structures in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological targets. It can be used in the design of bioactive molecules and pharmaceuticals .
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of materials with specific electronic or optical properties .
作用機序
The mechanism of action of 7-Bromoisoquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and aldehyde group can participate in various chemical interactions, influencing the compound’s binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Nucleic Acids: Interaction with DNA or RNA to affect gene expression or replication.
類似化合物との比較
- 2-Chloroquinoline-3-carbaldehyde
- 7-Chloroisoquinoline-3-carbaldehyde
- 6-Bromoisoquinoline-3-carbaldehyde
Comparison: 7-Bromoisoquinoline-3-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of bromine at the 7th position may enhance the compound’s ability to participate in substitution reactions, while the aldehyde group at the 3rd position allows for further functionalization .
特性
分子式 |
C10H6BrNO |
|---|---|
分子量 |
236.06 g/mol |
IUPAC名 |
7-bromoisoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-6H |
InChIキー |
WGWKVAOVQGSNGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=CN=C(C=C21)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)
